{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
The compound {1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex heterocyclic molecule featuring multiple pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex systems . This compound’s unique structure, incorporating both chloro and trifluoromethyl groups, makes it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves cycloaddition reactions, condensation of hydrazines with diketones, or dehydrogenative coupling reactions . For this specific compound, a plausible synthetic route could involve the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazones with diketones under mild conditions.
Introduction of the chloro and trifluoromethyl groups: These groups can be introduced via electrophilic substitution reactions using reagents like chloroacetyl chloride and trifluoromethyl iodide.
Final assembly: The final compound can be assembled through a series of coupling reactions, possibly mediated by palladium or copper catalysts.
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with rigorous purification processes. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic systems.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the chloro and trifluoromethyl groups could enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the chloro and trifluoromethyl groups.
4-Chloro-3,5-dimethyl-1H-pyrazole: Similar but lacks the additional pyrazole and trifluoromethyl groups.
5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole: Similar but lacks the chloro and dimethyl groups.
Uniqueness
The uniqueness of {1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone lies in its combination of multiple functional groups and pyrazole rings, which can confer unique chemical and biological properties .
Properties
Molecular Formula |
C14H14ClF3N6O2 |
---|---|
Molecular Weight |
390.75 g/mol |
IUPAC Name |
[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C14H14ClF3N6O2/c1-8-11(15)9(2)23(20-8)7-22-6-3-10(21-22)12(25)24-13(26,4-5-19-24)14(16,17)18/h3,5-6,26H,4,7H2,1-2H3 |
InChI Key |
QNYMTUKOCQKJFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=CC(=N2)C(=O)N3C(CC=N3)(C(F)(F)F)O)C)Cl |
Origin of Product |
United States |
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